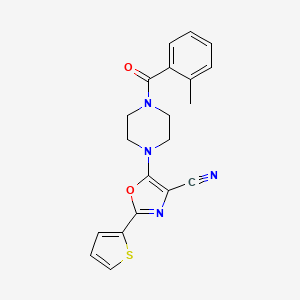![molecular formula C12H11Cl2N3OS2 B2683116 2,5-dichloro-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 393567-97-0](/img/structure/B2683116.png)
2,5-dichloro-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-dichloro-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is known for its role as a small molecule inhibitor of inhibitor of apoptosis proteins (IAPs), which has implications in cancer research.
準備方法
The synthesis of 2,5-dichloro-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide involves several steps. One common synthetic route includes the reaction of 2,5-dichlorobenzoyl chloride with 5-(propylsulfanyl)-1,3,4-thiadiazole-2-amine under specific conditions. The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
2,5-dichloro-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or thiols.
Substitution: Nucleophilic substitution reactions can occur at the chloro positions, where nucleophiles such as amines or thiols replace the chlorine atoms, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions include sulfoxides, sulfones, amines, and thiols.
科学的研究の応用
2,5-dichloro-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential to inhibit inhibitor of apoptosis proteins, making it a candidate for cancer therapy research.
Medicine: Due to its role in apoptosis inhibition, it is being explored for its therapeutic potential in treating cancers and other diseases involving dysregulated apoptosis.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes
作用機序
The mechanism of action of 2,5-dichloro-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with inhibitor of apoptosis proteins. By binding to these proteins, the compound prevents them from inhibiting apoptosis, thereby promoting cell death in cancer cells. This mechanism is crucial for its potential use in cancer therapy, as it can selectively induce apoptosis in cancerous cells while sparing healthy cells.
類似化合物との比較
2,5-dichloro-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide can be compared with other similar compounds, such as:
4,6-dichloro-2-(propylsulfanyl)pyrimidin-5-amine: This compound also contains a dichloro-substituted aromatic ring and a propylsulfanyl group, but it differs in its core structure, which is a pyrimidine ring instead of a benzamide.
2,5-dichloro-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide: This compound is similar but has a methylsulfanyl group instead of a propylsulfanyl group, affecting its chemical properties and biological activity.
The uniqueness of this compound lies in its specific substitution pattern and its potent inhibition of inhibitor of apoptosis proteins, making it a valuable compound in scientific research and potential therapeutic applications.
特性
IUPAC Name |
2,5-dichloro-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N3OS2/c1-2-5-19-12-17-16-11(20-12)15-10(18)8-6-7(13)3-4-9(8)14/h3-4,6H,2,5H2,1H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQCZGYULSROJQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(S1)NC(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(3-{[(3,4-dimethoxyphenyl)amino]methyl}-7-methyl-2-oxo-1,2-dihydroquinolin-1-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2683033.png)
![2-((5-(4-(benzo[d][1,3]dioxole-5-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide](/img/structure/B2683035.png)
![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2683037.png)
![4-((2,4-dioxo-1-(2-oxo-2-(phenethylamino)ethyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide](/img/structure/B2683039.png)

![N-(4-methoxyphenyl)-6-oxo-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxamide](/img/structure/B2683041.png)

![1-[2-(4-chlorophenoxy)-2-methylpropanoyl]-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide](/img/structure/B2683048.png)
![(2E)-N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(3-nitrophenyl)prop-2-enamide](/img/structure/B2683049.png)
![N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]cyclopropanecarboxamide](/img/structure/B2683050.png)




